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Compound of Interest

Compound Name: Fentiazac

Cat. No.: B092943

Fentiazac, a non-steroidal anti-inflammatory drug (NSAID), has been the subject of numerous
clinical investigations for its efficacy in managing pain across a spectrum of conditions. This
guide provides a meta-view of available clinical trial data, comparing Fentiazac's performance
against other analgesics and placebo. The information is intended for researchers, scientists,
and drug development professionals to offer a consolidated understanding of Fentiazac's
therapeutic potential.

Comparative Efficacy of Fentiazac

Clinical trials have demonstrated that Fentiazac is an effective and well-tolerated agent for
treating rheumatic disorders and other painful conditions.[1] Its analgesic and anti-inflammatory
properties have been shown to be comparable to other established NSAIDs.

Table 1: Efficacy of Fentiazac in Comparison to Other
Analgesics
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Condition

Comparator

Fentiazac
Dosage

Comparator
Dosage

Key
Efficacy Reference

Outcomes

Peri-arthritis
of the

Diclofenac

Sodium
shoulder

200 mg twice
daily

50 mg twice

daily

Both
treatments
showed
significant
decreases in
pain severity
at rest and on
movement by
week 1. No
statistically
significant
differences
were
observed
between the
two
treatments in
improving
shoulder
mobility.[2]

Post- Paracetamol
endodontic

periodontitis

100 mg four

times daily

500 mg four

times daily

Fentiazac [3]
showed a
statistically
significant
difference in
reducing
induced pain
while eating
compared to
paracetamol.
No significant
difference

was found for
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spontaneous

pain.[3]

Osteoarthritis Indomethacin

200 mg twice
daily

50 mg twice
daily

Both drugs
produced

marked
improvement

in pain and

other [4]
variables with

no significant
differences
between

treatments.[4]

Acute non-

articular
_ Phenylbutazo
rheumatism
_ ne
(mainly

tendinitis)

200 mg twice
daily

200 mg twice
daily

No significant
difference in
improvement
was found
between the
treatments,
though a 4]
trend favored
Fentiazac in
relieving
tenderness.

[4]

Rheumatoid Sulindac

Arthritis

Not Specified

Not Specified

Both drugs [5]
showed

analgesic and

anti-

inflammatory
properties,

with sulindac

being more
effective in

controlling
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disease

activity.

Both drugs
were
effective, but
Fentiazac
was shown to

be more rapid

and active in
) relieving
Painful .
) signs and
inflammatory ) N N
B ) Benzydamine  Not Specified  Not Specified  symptoms. [6]
conditions in _
Fentiazac
children .
normalized
body
temperature
in 3 days
compared to
4 days for
Benzydamine
[6]
Fentiazac
was
significantly
better than
Acute placebo in
o 100 mg four Not ) )
tendinitisand  Placebo ) ) improving [7]
. times a day Applicable
bursitis movement-
induced pain
and pressure-
induced pain.
[7]
Postoperative  Placebo Not Specified  Not Fentiazac [8]
pain and Applicable was effective
inflammation for
in children postoperative
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pain and

inflammation.

Sport
microtraumat

) Placebo 5% cream
ology (topical

application)

Not
Applicable

Fentiazac
cream was
therapeuticall
y effective,
significantly
changing the
course of the 9]
microtraumati
¢ pathologic
pattern with
early
attenuation of

pain.[9]

Table 2: Safety Profile of Fentiazac from Clinical Trials
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Comparator

Adverse Effects
Reported for
Fentiazac

Adverse Effects
Reported for Reference
Comparator

Diclofenac Sodium

26% of patients
reported adverse
effects, mostly
gastrointestinal. One
case of rash led to
withdrawal.[2]

21% of patients

reported adverse

effects, mostly
gastrointestinal. One [2]
case of rash and one

of pruritus led to
withdrawal.[2]

Paracetamol

No side effects were

seen.[3]

No side effects were

[3]

seen.[3]

Indomethacin

Side effects were
mainly gastrointestinal

in origin.[4]

Side effects were

mainly gastrointestinal

in origin. Blood

pressure was raised in 4

the indomethacin

group.[4]

Phenylbutazone

Side effects were
mainly gastrointestinal

in origin.[4]

Side effects were
mainly gastrointestinal  [4]

in origin.[4]

Sulindac

Rash, headache,
epigastric pain.
Reversible
hepatotoxicity was
observed in a long-

term study.

Gastro-intestinal

[5]

intolerance.

Benzydamine

No subjective or
objective evidence of
local and/or systemic

intolerance.[6]

No subjective or
objective evidence of
local and/or systemic

intolerance.[6]

© 2025 BenchChem. All rights reserved.

6/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4946924/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4946924/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4946924/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2907921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2907921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2907921/
https://www.researchgate.net/publication/10607410_A_Novel_Mechanism_of_Cyclooxygenase-2_Inhibition_Involving_Interactions_with_Ser-530_and_Tyr-385
https://www.researchgate.net/publication/10607410_A_Novel_Mechanism_of_Cyclooxygenase-2_Inhibition_Involving_Interactions_with_Ser-530_and_Tyr-385
https://www.researchgate.net/publication/10607410_A_Novel_Mechanism_of_Cyclooxygenase-2_Inhibition_Involving_Interactions_with_Ser-530_and_Tyr-385
https://www.researchgate.net/publication/10607410_A_Novel_Mechanism_of_Cyclooxygenase-2_Inhibition_Involving_Interactions_with_Ser-530_and_Tyr-385
https://www.researchgate.net/publication/10607410_A_Novel_Mechanism_of_Cyclooxygenase-2_Inhibition_Involving_Interactions_with_Ser-530_and_Tyr-385
https://www.researchgate.net/publication/10607410_A_Novel_Mechanism_of_Cyclooxygenase-2_Inhibition_Involving_Interactions_with_Ser-530_and_Tyr-385
https://www.mdpi.com/2075-1729/13/4/893
https://pubmed.ncbi.nlm.nih.gov/9399978/
https://pubmed.ncbi.nlm.nih.gov/9399978/
https://pubmed.ncbi.nlm.nih.gov/9399978/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Similar incidence of o
] Similar incidence of
side effects to ]
Placebo side effects to [7]
placebo; both were )
Fentiazac.[7]
well tolerated.[7]

Experimental Protocols

The clinical trials involving Fentiazac have employed various methodologies to assess its
efficacy and safety. A generalized workflow for these studies is depicted below.

Common Methodological Approaches in Fentiazac
Clinical Trials:

o Study Design: The majority of the cited studies were double-blind, randomized, controlled
trials.[2][4][6][7][9] Some were single-blind trials.[3]

o Patient Population: Participants were selected based on specific pain conditions, such as
peri-arthritis of the shoulder[2], post-endodontic periodontitis[3], osteoarthritis[4], and
tendinitis.[4][7]

 Intervention: Fentiazac was administered orally in most trials, with dosages ranging from
400 mg to 800 mg per day, or topically as a 5% cream.[1][2][3][4][7][9]

o Comparator Groups: Active comparators included other NSAIDs like diclofenac,
indomethacin, phenylbutazone, and sulindac, as well as the analgesic paracetamol and the
anti-inflammatory agent benzydamine.[2][3][4][5][6] Several studies also used a placebo
control.[7][8][9]

o Outcome Measures: Efficacy was primarily assessed through pain severity scales (e.g.,
verbal rating scales), improvement in mobility, and global assessments by both patients and
investigators.[2][3][4][7] Safety was evaluated by monitoring adverse events and changes in
laboratory values.[2]
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Caption: Generalized workflow of clinical trials comparing Fentiazac.

Mechanism of Action: Signhaling Pathway

Fentiazac is a non-steroidal anti-inflammatory drug that exerts its therapeutic effects through
the inhibition of prostaglandin synthesis.[1] Like other NSAIDs, its primary mechanism of action
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involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2
(COX-2) enzymes.

The inhibition of COX enzymes prevents the conversion of arachidonic acid into
prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in
prostaglandin levels at the site of inflammation leads to the analgesic and anti-inflammatory
effects observed with Fentiazac treatment.

Cell Membrane

(Membrane Phospholipids)

Phospholipase A2

Uytosol

Phospholipase A2 (Arachidonic Acid

COX-1 (Constitutive) = COX-2 (Inducible)

I
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I

(Prostaglandins H2)

(Prostaglandins (PGEZ2, etc.))

Inflammation, Pain, Fever
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Caption: Signaling pathway of Fentiazac via COX-1 and COX-2 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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